molecular formula C10H7BrINO2 B1409745 Ethyl 2-bromo-4-cyano-6-iodobenzoate CAS No. 1806065-10-0

Ethyl 2-bromo-4-cyano-6-iodobenzoate

Cat. No.: B1409745
CAS No.: 1806065-10-0
M. Wt: 379.98 g/mol
InChI Key: MOGVSYCMDJNNSF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-iodobenzoate is a multifunctional substituted benzoate ester characterized by halogen (bromo, iodo) and cyano substituents at positions 2, 6, and 4 of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive substituents, which enable diverse chemical transformations.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVSYCMDJNNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares Ethyl 2-bromo-4-cyano-6-iodobenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Selected Ethyl Benzoate Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Br (2), CN (4), I (6) C₁₀H₇BrINO₂* ~409.98 High reactivity (halogens), polar cyano group
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate Br (2), CN (6), CF₂H (4) C₁₁H₈BrF₂NO₂ 324.1 Fluorine-enhanced lipophilicity, steric hindrance
Ethyl 4-cyanobenzoate CN (4) C₁₀H₉NO₂ 175.18 Electron-deficient aromatic system
Ethyl palmitate (from ) C₁₅H₃₁COO⁻ + ethyl group C₁₈H₃₆O₂ 284.48 Non-polar, bioactive ester
Key Observations:
  • Lipophilicity: The difluoromethyl group in the analog (C₁₁H₈BrF₂NO₂) increases lipophilicity, whereas the iodo group in the target compound adds polarizability but may reduce membrane permeability .

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